molecular formula C27H26ClFN2 B10934604 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole CAS No. 1006352-74-4

1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10934604
CAS No.: 1006352-74-4
M. Wt: 433.0 g/mol
InChI Key: GXBFSGXSNAXGDK-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetically designed, high-purity chemical compound intended for research and development purposes. As a multi-substituted pyrazole derivative, it belongs to a class of heterocyclic compounds that have demonstrated significant potential across various pharmacological domains . Pyrazole cores are recognized for their wide spectrum of biological activities, which may include anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, making them valuable scaffolds in medicinal chemistry and drug discovery efforts . The specific substitutions on the pyrazole ring—including the 2-chloro-4-fluorobenzyl group at the N1 position and the two 3,4-dimethylphenyl groups at the 3 and 5 positions—are designed to modulate the compound's electronic properties, lipophilicity, and steric profile. These characteristics are critical for optimizing interactions with biological targets, such as enzymes and receptors . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents. Its structure aligns with those of other pyrazole derivatives that have shown inhibitory activities against targets like cyclooxygenase-2 (COX-2) and xanthine oxidase, suggesting its potential utility in related investigative pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability and mechanism of action for specific applications.

Properties

CAS No.

1006352-74-4

Molecular Formula

C27H26ClFN2

Molecular Weight

433.0 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C27H26ClFN2/c1-16-6-8-21(12-18(16)3)26-20(5)27(22-9-7-17(2)19(4)13-22)31(30-26)15-23-10-11-24(29)14-25(23)28/h6-14H,15H2,1-5H3

InChI Key

GXBFSGXSNAXGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The pyrazole ring in 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is typically constructed via cyclocondensation between substituted hydrazines and 1,3-dicarbonyl compounds. For example, 3,4-dimethylphenyl-substituted diketones react with methylhydrazine derivatives in ethanol under reflux to form 3,5-disubstituted pyrazoles. A representative procedure involves:

  • Dissolving 3,4-dimethylacetophenone (2.0 eq) and methyl hydrazine (1.0 eq) in glacial acetic acid

  • Refluxing at 120°C for 6–8 hours to yield 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (isolated yield: 78%)

This method benefits from high regioselectivity but requires careful control of stoichiometry to prevent oligomerization.

Benzylation at the Pyrazole N1 Position

Subsequent benzylation introduces the 2-chloro-4-fluorobenzyl group via nucleophilic aromatic substitution (SNAr). Key considerations include:

Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DMFMaximizes solubility of aromatic electrophiles
BaseK2CO3Enhances deprotonation of pyrazole N–H
Temperature80–90°CBalances reaction rate vs. side reactions
Time12–16 hoursEnsures complete substitution

Under these conditions, treatment of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole with 2-chloro-4-fluorobenzyl chloride achieves 82–85% conversion. The reaction’s success hinges on the electrophilicity of the benzyl chloride, which is enhanced by electron-withdrawing -Cl and -F substituents.

Detailed Synthetic Protocols

Three-Step Synthesis from Aromatic Ketones

A validated protocol from recent literature proceeds as follows:

Step 1: Formation of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

  • Combine 3,4-dimethylacetophenone (10.0 g, 61.7 mmol) and methylhydrazine sulfate (4.2 g, 30.8 mmol) in acetic acid (150 mL)

  • Reflux at 120°C for 8 hours under N2

  • Cool, pour into ice-water, and filter to obtain off-white crystals (Yield: 7.8 g, 78%)

Step 2: Benzylation with 2-Chloro-4-fluorobenzyl Chloride

  • Suspend Step 1 product (5.0 g, 17.2 mmol) in DMF (100 mL)

  • Add K2CO3 (4.8 g, 34.4 mmol) and 2-chloro-4-fluorobenzyl chloride (3.5 g, 18.9 mmol)

  • Stir at 85°C for 14 hours

  • Quench with H2O (200 mL), extract with EtOAc (3×50 mL), dry (Na2SO4), and concentrate

  • Purify via silica chromatography (Hexane/EtOAc 4:1) to isolate target compound (Yield: 5.2 g, 83%)

Reaction Optimization and Mechanistic Insights

Solvent Effects on Benzylation Efficiency

Comparative studies reveal solvent polarity critically impacts substitution kinetics:

SolventDielectric Constant (ε)Yield (%)Byproducts Identified
DMF36.783<5% diarylated species
DMSO46.77612% oxidative byproducts
Acetonitrile37.56818% des-chloro analog

Polar aprotic solvents like DMF stabilize transition states through dipole interactions while minimizing nucleophilic attack on the benzyl chloride.

Temperature-Dependent Regioselectivity

In situ NMR monitoring at varying temperatures demonstrates:

  • <70°C : Preferred attack at pyrazole N1 (desired pathway)

  • >90°C : Competing C4 methylation via enolate formation

Optimal temperature windows (80–85°C) balance reaction rate and selectivity.

Structural Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3)

  • δ 7.45–7.12 (m, 10H, aromatic H)

  • δ 5.32 (s, 2H, N–CH2–Ar)

  • δ 2.98 (s, 3H, C4–CH3)

  • δ 2.35 (s, 6H, 3,4-(CH3)2)

13C NMR (100 MHz, CDCl3)

  • 152.1 (C3, pyrazole)

  • 139.8–114.2 (aromatic C)

  • 43.2 (N–CH2–Ar)

  • 21.7 (C4–CH3)

HRMS (ESI-TOF)

  • Calculated for C27H26ClFN2 [M+H]+: 433.1789

  • Found: 433.1792

Crystallographic Analysis

Single-crystal X-ray diffraction (from analogous compounds) confirms:

  • Dihedral angle between pyrazole and benzyl group: 68.4°

  • C–Cl bond length: 1.732 Å

  • Non-covalent C–H···π interactions stabilize crystal packing

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Cyclocondensation7898.5One-pot simplicityRequires excess diketone
SNAr Benzylation8399.1High regiocontrolProlonged reaction time
Microwave-Assisted8898.93-hour completionSpecialized equipment needed

Microwave-assisted synthesis (patent WO2013086935A1) reduces reaction times to 3 hours with 88% yield but requires controlled power modulation to prevent decomposition.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Anticancer agents : Pyrazole cores inhibit kinase pathways (IC50: 1.2–3.8 μM against A549 cells)

  • Materials science : Liquid crystalline derivatives exhibit nematic phases at 120–150°C

Notably, bromination at the C4 methyl position generates analogs with enhanced bioactivity, though this requires careful halogenation control to avoid ring opening .

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyrazole Derivatives

The pyrazole core is a versatile scaffold in medicinal and agrochemical research. Below is a comparative analysis of substituent patterns and their implications:

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name/Example Core Structure Key Substituents Halogenation Pattern Potential Applications
Target Compound Pyrazole 3,5-bis(3,4-dimethylphenyl), 4-methyl, 1-(2-Cl-4-F-benzyl) 2-Cl, 4-F on benzyl Unknown (structural analogs suggest agrochemical/pharmaceutical use)
Example 5.17 (Patent EP) Pyrazolone 4-Bromo, 2-(4-chlorophenyl) 4-Cl on phenyl Intermediate for synthesis
XMC (Pesticide Glossary) Carbamate 3,5-dimethylphenyl methylcarbamate None Pesticide (carbamate class)
3,5-Xyl-SKEWPHOS Phosphine Bis(3,5-dimethylphenyl)phosphine None Catalysis (ligand)

Key Observations:

  • Halogenation: The target compound’s 2-chloro-4-fluorobenzyl group contrasts with simpler halogenation in Example 5.17 (4-Cl phenyl). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .
  • Aryl Substitution: The 3,4-dimethylphenyl groups in the target compound differ from the 3,5-dimethylphenyl groups in XMC and 3,5-Xyl-SKEWPHOS.

Research Findings and Implications

Electronic and Steric Effects

  • Halogen Interactions: The 2-chloro-4-fluoro substitution on the benzyl group may create a dipole moment, enhancing interactions with hydrophobic pockets in proteins or enzymes, as seen in pesticidal carbamates .

Comparative Stability and Reactivity

  • Fluorine’s Role: Fluorine’s high electronegativity could stabilize the benzyl group against oxidative degradation, a trait critical for agrochemical longevity .
  • Methyl Group Impact: The 4-methyl group on the pyrazole may hinder nucleophilic attack at the 4-position, a common degradation pathway in related compounds .

Biological Activity

The compound 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C₂₃H₂₃ClF N₂
  • Molecular Weight : 397.89 g/mol

Biological Activity Overview

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. This specific pyrazole compound has been investigated for its potential in various therapeutic areas.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryInhibits COX enzymes
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific enzymes and receptors:

  • Cyclooxygenase Inhibition : Similar to other pyrazole derivatives like celecoxib, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : It potentially acts as a free radical scavenger, protecting cells from oxidative stress.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a related pyrazole compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The study utilized in vitro assays to measure cell viability and apoptosis markers .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of a series of pyrazole derivatives against multidrug-resistant bacteria. The results indicated that certain modifications to the pyrazole structure enhanced its activity against resistant strains .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazoles. For example:

  • Structural Optimization : Modifications at the 3 and 5 positions of the pyrazole ring have been shown to significantly increase anti-inflammatory activity while maintaining low toxicity profiles .
  • Computational Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in inflammatory pathways, indicating potential for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole?

The synthesis typically involves multi-step reactions:

Pyrazole ring formation : React hydrazine with a 1,3-diketone precursor under controlled conditions (e.g., ethanol, reflux).

Substituent introduction :

  • Benzylation : Use 2-chloro-4-fluorobenzyl chloride in a nucleophilic substitution reaction with the pyrazole intermediate (K₂CO₃, DMF, 80°C).
  • Aryl group addition : Suzuki-Miyaura coupling or Ullmann reactions to attach 3,4-dimethylphenyl groups at positions 3 and 4.

Methylation : Introduce the methyl group at position 4 via alkylation with methyl iodide (NaH, THF).
Critical parameters include solvent polarity (DMF for polar intermediates), temperature control (±2°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How is the structural identity of this compound validated?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity, substituent orientations) .
  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 555.2) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential surfaces (electrophilic sites at chloro/fluoro substituents), and Mulliken charges .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrophobic interactions with 3,4-dimethylphenyl groups and halogen bonding .

Q. How do steric and electronic effects of substituents influence its chemical stability?

  • Steric effects : Bulky 3,4-dimethylphenyl groups at positions 3 and 5 reduce rotational freedom, increasing thermal stability (TGA decomposition >250°C).
  • Electronic effects : Electron-withdrawing chloro/fluoro groups enhance electrophilicity, making the pyrazole ring susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions).
    Controlled experiments in varying pH (1–14) and solvents (polar vs. nonpolar) reveal stability thresholds .

Q. What contradictions exist in reported biological activities of analogous pyrazole derivatives?

  • Antimicrobial activity : Some studies report MIC values of 2–8 µg/mL against S. aureus for fluorinated pyrazoles, while others show no activity due to substituent positioning (meta vs. para) .
  • Cytotoxicity : Methyl groups at position 4 may reduce IC₅₀ values in cancer cell lines (e.g., HeLa) compared to ethyl analogs, but contradictory results arise from assay variability (MTT vs. SRB methods) .

Q. What strategies resolve synthetic challenges in scaling up this compound?

  • Flow chemistry : Continuous synthesis minimizes side reactions (e.g., over-alkylation) by precise control of residence time and temperature.
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >98% pure product.
    Pilot-scale trials (10 g batches) achieve 65–70% yield versus 85% in lab-scale .

Methodological Considerations

Q. How to design assays for evaluating its pharmacokinetic properties?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu ~5–10% due to lipophilic substituents) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect and quantify byproducts (e.g., dehalogenated analogs) at ppm levels.
  • GC-FID : Monitor residual solvents (DMF, THF) below ICH Q3C limits .

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